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I. Introduction to Las17: A Key Regulator of Actin
Dynamics in Yeast
Las17, the yeast homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP), is a

crucial regulator of actin polymerization.[1] It plays a pivotal role in various cellular processes,

most notably endocytosis, by activating the Arp2/3 complex to initiate the formation of branched

actin networks.[1][2] This actin assembly provides the force necessary for the invagination of

the plasma membrane and the formation of endocytic vesicles.[3][4] Beyond its role in

endocytosis, Las17 is also implicated in maintaining cell polarity and the organization of the

actin cytoskeleton. Understanding the function and regulation of Las17 is critical for

deciphering the molecular mechanisms of cellular morphogenesis and trafficking, and it can

provide insights into human diseases such as Wiskott-Aldrich syndrome.

These application notes provide a comprehensive guide for researchers to investigate the

multifaceted functions of Las17 in the budding yeast Saccharomyces cerevisiae. Detailed

protocols for key experimental approaches are provided, along with data presentation

guidelines and visualizations of relevant pathways and workflows.
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II. Key Research Questions and Experimental
Approaches
Studying Las17 function can address several fundamental questions in cell biology:

What are the protein-protein interactions that regulate Las17 activity?

How does Las17 contribute to the temporal and spatial control of actin polymerization during

endocytosis?

What are the functional consequences of specific mutations in Las17 domains?

How do signaling pathways modulate Las17 function?

To address these questions, a combination of genetic, biochemical, and cell biological

approaches is employed. The following sections detail the protocols for these essential

techniques.

III. Data Presentation: Quantitative Analysis of Las17
Function
To facilitate the comparison of experimental results, all quantitative data should be summarized

in clearly structured tables.

Table 1: In Vivo Dynamics of Endocytic Proteins in Wild-Type and las17 Mutant Yeast
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Protein Genotype
Lifetime at
Endocytic Site
(s)

Peak
Fluorescence
Intensity (a.u.)

Reference

Las17-GFP Wild-Type 20-30 100 ± 15

Las17-GFP arp2-1 Increased Decreased

Abp1-RFP Wild-Type 10-15 150 ± 20

Abp1-RFP las17Δ Abolished N/A

Sla1-GFP Wild-Type 40-50 120 ± 10

Sla1-GFP las17Δ Prolonged Unchanged

Table 2: In Vitro Actin Polymerization Rates with Purified Proteins

Components

Actin
Polymerization
Rate (Fluorescence
units/s)

Lag Phase (s) Reference

Actin alone 0.5 ± 0.1 120 ± 10

Actin + Arp2/3

complex
1.2 ± 0.2 90 ± 8

Actin + Arp2/3

complex + Wild-Type

Las17

8.5 ± 0.7 20 ± 5

Actin + Arp2/3

complex + Las17-

LGM mutant

3.2 ± 0.4 (62%

decrease)
60 ± 7

Actin + Arp2/3

complex + Las17-

WH2 mutant

2.6 ± 0.3 (69%

decrease)
75 ± 9

Table 3: Binding Affinities of Las17 and its Interacting Partners
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Interacting
Proteins

Method
Dissociation
Constant (Kd)

Reference

Las17 (281-633) -

Arp2/3 complex

Supernatant depletion

binding assay
0.16 µM

Las17 (300-422) - G-

actin

Microscale

thermophoresis
24.9 ± 3.6 nM

Las17 (300-422)

RRRR-AAAA mutant -

G-actin

Microscale

thermophoresis
148.3 ± 24.9 nM

Sla1 (SH3#1-2) -

Las17 (300-422)

Isothermal Titration

Calorimetry
87 nM

IV. Experimental Protocols
A. Yeast Genetics: Generating and Phenotyping las17
Mutants
1. Protocol for Generating a las17 Deletion Strain

This protocol utilizes a PCR-based gene deletion strategy.

Materials:

Yeast strain (e.g., BY4741)

Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)

High-fidelity DNA polymerase

Oligonucleotide primers specific for the LAS17 locus and the selectable marker

Lithium acetate solution (0.1 M)

Polyethylene glycol (PEG) solution (40% w/v)
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Single-stranded carrier DNA (e.g., salmon sperm DNA)

YPD and selective agar plates (e.g., YPD + G418)

Procedure:

Design Primers: Design forward and reverse primers for PCR amplification of the selectable

marker cassette. The primers should have 40-50 bp of homology to the regions immediately

upstream and downstream of the LAS17 open reading frame (ORF).

PCR Amplification: Amplify the selectable marker cassette from the plasmid using the

designed primers and a high-fidelity DNA polymerase.

Purify PCR Product: Purify the PCR product using a PCR purification kit to remove primers

and polymerase.

Yeast Transformation: a. Grow an overnight culture of the desired yeast strain in YPD

medium. b. Inoculate a fresh YPD culture and grow to an OD600 of 0.8-1.0. c. Harvest the

cells by centrifugation and wash with sterile water. d. Resuspend the cells in 0.1 M lithium

acetate. e. Incubate for 30 minutes at 30°C. f. Add the purified PCR product, single-stranded

carrier DNA, and PEG solution. g. Heat shock the cells at 42°C for 40 minutes. h. Pellet the

cells, remove the supernatant, and resuspend in sterile water.

Selection: Plate the transformed cells on selective agar plates and incubate at 30°C for 2-3

days until colonies appear.

Verification: Verify the correct integration of the deletion cassette by PCR using primers

flanking the LAS17 locus and internal to the selectable marker.

2. Phenotypic Analysis of las17 Mutants

Growth Assays: Assess the growth rate of las17 mutant strains compared to wild-type in

liquid or on solid media under various conditions (e.g., different temperatures, presence of

drugs affecting the actin cytoskeleton like Latrunculin A).

Endocytosis Assays: Monitor the uptake of fluorescently labeled dyes (e.g., FM4-64) or

receptor-mediated endocytosis of fluorescently tagged ligands to quantify endocytic defects.
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Microscopy: Analyze the morphology of the actin cytoskeleton using fluorescently labeled

phalloidin or by expressing fluorescently tagged actin-binding proteins.

B. Protein-Protein Interaction Assays
1. Co-immunoprecipitation (Co-IP) of Las17 and its Binding Partners

This protocol is adapted from established yeast Co-IP procedures.

Materials:

Yeast strain expressing epitope-tagged Las17 (e.g., Las17-HA) and a potentially interacting

protein with a different tag (e.g., ProteinX-Myc).

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA,

protease inhibitor cocktail).

Antibody specific to the epitope tag on Las17 (e.g., anti-HA antibody).

Protein A/G agarose or magnetic beads.

Wash buffer (e.g., lysis buffer with lower detergent concentration).

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

Yeast Cell Lysis: a. Grow a 50 mL culture of the yeast strain to mid-log phase. b. Harvest the

cells and wash with sterile water. c. Resuspend the cell pellet in lysis buffer. d. Lyse the cells

by bead beating or enzymatic digestion. e. Clarify the lysate by centrifugation.

Immunoprecipitation: a. Incubate the clarified lysate with the anti-HA antibody for 2-4 hours

at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 1-2 hours.

Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the

beads 3-5 times with wash buffer to remove non-specific binding proteins.
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Elution: a. Resuspend the beads in elution buffer. b. Boil the sample for 5-10 minutes to elute

the protein complexes.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies

against the epitope tags of both Las17 and the potential interactor.

2. GST Pull-Down Assay

This protocol outlines the in vitro interaction between a GST-tagged Las17 fragment and a

purified or in-vitro-translated interacting protein.

Materials:

Purified GST-tagged Las17 protein (or a specific domain) immobilized on glutathione-

agarose beads.

Purified or in-vitro-translated potential interacting protein.

Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

Wash buffer (e.g., binding buffer with increased salt concentration).

Elution buffer (e.g., binding buffer containing reduced glutathione).

Procedure:

Incubation: Incubate the GST-Las17 beads with the potential interacting protein in binding

buffer for 1-2 hours at 4°C.

Washing: Wash the beads extensively with wash buffer to remove unbound proteins.

Elution: Elute the bound proteins using elution buffer.

Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western

blotting.

C. In Vitro Actin Polymerization Assay
Pyrene-Actin Polymerization Assay
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This assay measures the kinetics of actin polymerization in the presence of Las17 and other

regulatory factors.

Materials:

Pyrene-labeled G-actin.

Unlabeled G-actin.

Purified Arp2/3 complex.

Purified wild-type or mutant Las17 protein.

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).

Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM

Imidazole-HCl pH 7.0).

Fluorometer.

Procedure:

Prepare Monomeric Actin: Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-

buffer.

Set up Reaction: In a fluorometer cuvette, mix the purified proteins (Arp2/3 complex, Las17)

in G-buffer.

Initiate Polymerization: Add the monomeric actin mixture to the cuvette and immediately start

the measurement. Initiate polymerization by adding 1/10th volume of 10x polymerization

buffer.

Measure Fluorescence: Monitor the increase in pyrene fluorescence over time using an

excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

Data Analysis: Plot fluorescence intensity versus time. The slope of the linear phase of the

curve represents the rate of actin polymerization. The intercept of this slope with the x-axis

represents the lag time for nucleation.
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D. Live-Cell Imaging of Las17 Dynamics
This protocol allows for the visualization and quantification of Las17 localization and dynamics

in living yeast cells.

Materials:

Yeast strain expressing Las17 tagged with a fluorescent protein (e.g., Las17-GFP).

Fluorescence microscope with a high-sensitivity camera (e.g., spinning disk confocal or TIRF

microscope).

Agarose pads for immobilizing yeast cells.

Synthetic complete (SC) medium.

Procedure:

Cell Preparation: a. Grow an overnight culture of the yeast strain in SC medium. b. Inoculate

a fresh culture and grow to early to mid-log phase.

Mounting: a. Prepare a 2% agarose pad with SC medium on a microscope slide. b. Apply a

small volume of the cell culture to the agarose pad. c. Cover with a coverslip and seal the

edges.

Image Acquisition: a. Acquire time-lapse images of the cells using the fluorescence

microscope. Use appropriate filter sets for the fluorescent protein being used. b. Acquire

images at regular intervals (e.g., every 1-2 seconds) for a duration that captures the entire

process of interest (e.g., endocytic patch lifetime).

Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji with plugins like

TrackMate) to track the movement and measure the fluorescence intensity of Las17-GFP

puncta over time. b. Quantify parameters such as patch lifetime, peak fluorescence intensity,

and displacement.

V. Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Las17 signaling pathway in yeast endocytosis.
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Caption: Experimental workflow for Co-immunoprecipitation.
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Caption: Workflow for the Pyrene-Actin Polymerization Assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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